molecular formula C14H14N2 B2814037 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 28731-40-0

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2814037
CAS No.: 28731-40-0
M. Wt: 210.28
InChI Key: PQUCZQQPRMLVLB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyridine and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow chemistry and the use of automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCZQQPRMLVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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